3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Description
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a carboxylic acid group at the 2-position
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-6-4(2-1-3-10-6)11-7(5)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
AHSXJKUNBQDRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2)C(=O)O)Br)N=C1 |
Origin of Product |
United States |
Preparation Methods
Bromination Step
- Reagents and Conditions:
N-Bromosuccinimide (NBS) is added to a solution of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate dissolved in dichloromethane at 0 °C. The reaction mixture is then stirred at room temperature (20 °C) for approximately 16 hours. - Mechanism:
NBS acts as a bromine donor, selectively brominating the 3-position of the pyrrolo[3,2-b]pyridine ring due to electronic and steric factors. - Workup:
After reaction completion, the mixture is washed with water and saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure. - Purification:
Silica gel chromatography using a gradient of ethyl acetate in petroleum ether (0% to 50%) affords the brominated ester product as a yellow solid. - Yield:
Approximately 61% yield of ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is typically obtained.
Hydrolysis to Carboxylic Acid
- The ethyl ester is hydrolyzed under acidic or basic conditions to yield the corresponding 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. Typical hydrolysis involves refluxing with aqueous acid or base, followed by acidification and extraction.
- Purification can be achieved by recrystallization from ethanol/water mixtures or by further chromatographic methods.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, dichloromethane | 0 °C to 20 °C | 16 hours | 61 | Careful temperature control prevents side reactions |
| Workup & Purification | Extraction, drying, silica gel chromatography | Room temperature | - | - | Gradient elution improves purity |
| Hydrolysis | Acidic or basic aqueous solution | Reflux | Several h | Variable | Hydrolysis conditions optimized for complete conversion |
Alternative Synthetic Routes
- Some literature describes initial synthesis of the pyrrolo[3,2-b]pyridine core via Suzuki coupling reactions, followed by selective bromination using bromine or NBS.
- Bromination can also be conducted using bromine in organic solvents such as chloroform at 0 °C to room temperature for shorter reaction times (10–60 minutes), but NBS is preferred for milder and more selective bromination.
- Carboxylation may be introduced either by oxidation of aldehyde intermediates or direct carboxylation of brominated precursors using metal-catalyzed processes.
Research Findings and Analysis
- The use of NBS in dichloromethane at low temperatures is a well-established method for selective bromination on the pyrrolo[3,2-b]pyridine scaffold, providing good regioselectivity and moderate to high yields.
- Hydrolysis of ester intermediates is straightforward and yields the target acid in high purity.
- Optimization of stoichiometric ratios (e.g., 1.2 equivalents of NBS) and reaction temperature is crucial to minimize side products and maximize yield.
- Purification by silica gel chromatography with an ethyl acetate/petroleum ether gradient is effective for isolating pure products.
- The brominated carboxylic acid can serve as a versatile intermediate for further functionalization via substitution or coupling reactions in medicinal chemistry applications.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane |
| Bromination Temperature | 0 °C to 20 °C |
| Bromination Time | 16 hours |
| Bromination Yield | ~61% |
| Hydrolysis Conditions | Acidic or basic aqueous reflux |
| Purification Method | Silica gel chromatography, recrystallization |
| Final Product | 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
| Molecular Weight | 269.09 g/mol (for brominated ester intermediate) |
| CAS Number | 889658-85-9 (for brominated ester intermediate) |
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential therapeutic effects:
- Cancer Therapy : It shows promise as an inhibitor of kinases involved in tumor growth and proliferation. Studies indicate that it may target specific kinases, disrupting signaling pathways critical for cancer cell survival and proliferation.
- Anti-inflammatory Agents : Research suggests that this compound may interact with inflammatory pathways, positioning it as a candidate for treating various inflammatory diseases.
Biological Studies
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is studied for its interactions with biological targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, such as SGK-1 kinase, which plays roles in cancer and other diseases.
Material Science
The compound's unique structure allows exploration in material science:
- Development of Novel Materials : Its electronic and optical properties are being investigated for potential applications in creating advanced materials.
Case Studies and Research Findings
Several studies have highlighted the biological activities and therapeutic potentials of this compound:
-
Antibacterial Activity :
- A study demonstrated that derivatives exhibited significant antibacterial properties against Staphylococcus aureus, with minimal inhibitory concentration (MIC) values as low as 3.125 μg/mL.
-
Kinase Inhibition :
- Research on related pyrrolopyridine derivatives revealed their efficacy as inhibitors of SGK-1 kinase, indicating potential applications in cancer therapy.
-
Material Science Applications :
- Investigations into the compound's properties suggest its utility in developing materials with specific electronic or optical characteristics.
| Compound | MIC (μg/mL) | Target Enzyme/Pathway | Activity Type |
|---|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | TBD | Kinases | Anticancer |
| Pyrrole Derivative A | 3.125 | Bacterial Cell Wall Synthesis | Antibacterial |
| Pyrrole Derivative B | TBD | SGK-1 Kinase | Anticancer |
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-pyrrolo[3,2-b]pyridine-4-carboxylic acid
Uniqueness
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can influence its reactivity and interaction with biological targets. This unique structure allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in medicinal chemistry .
Biological Activity
3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS No. 889658-85-9) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring a bromine atom and a carboxylic acid functional group, suggests various reactivity profiles and therapeutic potentials.
- Molecular Formula : C₈H₅BrN₂O₂
- Molecular Weight : 241.04 g/mol
- Structural Characteristics : The compound possesses a bicyclic structure that enhances its interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds, including 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- In vitro Studies : Preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy.
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, related derivatives have shown IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC₅₀ (μmol) | Reference |
|---|---|---|
| 3-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | TBD | Current Study |
| Celecoxib | 0.04 ± 0.01 |
Interaction with Biological Targets
Understanding the interaction of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid with specific proteins and enzymes is critical for elucidating its biological activity:
- Molecular Docking Studies : These studies suggest potential binding affinities to various kinases involved in disease pathways.
- Enzyme Inhibition Assays : Experimental data indicate that this compound may act as an inhibitor for certain kinases, thereby modulating signaling pathways associated with inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
In a recent study exploring the anticancer effects of pyrrolopyridine derivatives, researchers reported that compounds similar to 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid significantly reduced tumor growth in xenograft models. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in tumor cells.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of pyrrolopyridine derivatives demonstrated that these compounds effectively inhibited LPS-induced TNFα release in microglial cells. The findings suggest that the mechanism involves modulation of pro-inflammatory cytokines through kinase inhibition.
Q & A
Q. What advanced applications exist for this compound in drug discovery, particularly in kinase inhibition?
- The pyrrolopyridine scaffold is a privileged structure in kinase inhibitors. For example, a structurally similar compound (4-naphthalen-1-yl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivative) showed potent TrkA kinase inhibition, validated by X-ray crystallography (PDB: 4PMS) . Computational docking studies can predict binding modes to guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
